Cas no 844862-27-7 (1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one structure
844862-27-7 structure
Product Name:1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No:844862-27-7
MF:C27H25N3O2
MW:423.506306409836
CID:5554479
Update Time:2025-07-09

1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
    • 2-Pyrrolidinone, 1-(4-methoxyphenyl)-4-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-
    • 1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
    • Inchi: 1S/C27H25N3O2/c1-32-23-15-13-22(14-16-23)30-19-21(18-26(30)31)27-28-24-11-5-6-12-25(24)29(27)17-7-10-20-8-3-2-4-9-20/h2-16,21H,17-19H2,1H3
    • InChI Key: VBKZEOGGILOGPU-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(OC)C=C2)CC(C2N(CC=CC3=CC=CC=C3)C3=CC=CC=C3N=2)CC1=O

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 725.1±60.0 °C(Predicted)
  • pka: 5.07±0.10(Predicted)

1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Pricemore >>

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Additional information on 1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Comprehensive Analysis of 1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS No. 844862-27-7)

The compound 1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, identified by its CAS No. 844862-27-7, is a sophisticated organic molecule that has garnered significant attention in the field of medicinal chemistry and material science. Its intricate structure, featuring a pyrrolidin-2-one core linked to a benzodiazol moiety and a 4-methoxyphenyl group, makes it a subject of interest for researchers exploring novel therapeutic agents and advanced materials. This article delves into the properties, applications, and recent advancements related to this compound, addressing common queries and trending topics in the scientific community.

One of the most frequently searched questions about 1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one revolves around its potential applications in drug discovery. The compound's unique structure suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for the development of new pharmaceuticals. Researchers are particularly interested in its benzodiazol component, which is known for its role in modulating protein-protein interactions. Additionally, the 4-methoxyphenyl group may contribute to enhanced bioavailability, a critical factor in drug design.

Another hot topic in the context of CAS No. 844862-27-7 is its potential use in organic electronics. The conjugated system within the molecule, particularly the (2E)-3-phenylprop-2-en-1-yl segment, could facilitate electron delocalization, making it suitable for applications in organic light-emitting diodes (OLEDs) or photovoltaic cells. This aligns with the growing demand for sustainable and energy-efficient materials, a trend that dominates current scientific discourse.

The synthesis of 1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is another area of interest. Advanced synthetic routes, such as palladium-catalyzed cross-coupling reactions, have been explored to achieve high yields and purity. These methods are often highlighted in academic searches, as they offer insights into scalable and environmentally friendly production techniques. The compound's pyrrolidin-2-one ring also presents opportunities for further functionalization, enabling the creation of derivatives with tailored properties.

In recent years, the scientific community has shown a surge in interest regarding the computational modeling of CAS No. 844862-27-7. Molecular docking studies and density functional theory (DFT) calculations are frequently employed to predict its behavior in biological systems or material matrices. These approaches are particularly relevant given the increasing reliance on AI-driven drug discovery and computational material science, topics that resonate with modern researchers and industry professionals.

Safety and regulatory aspects of 1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one are also commonly queried. While the compound is not classified as hazardous, proper handling protocols are essential to ensure workplace safety. This aligns with broader industry trends emphasizing green chemistry and sustainable laboratory practices, which are increasingly prioritized in both academic and industrial settings.

In conclusion, 1-(4-methoxyphenyl)-4-{1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one represents a versatile compound with promising applications in pharmaceuticals and materials science. Its structural complexity and functional groups, such as the benzodiazol and 4-methoxyphenyl units, offer numerous avenues for research and development. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovation and sustainability in chemistry.

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